
2,3-Dipalmitoleoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dipalmitoleoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as palmitoleoyl. It derives from a palmitoleic acid.
Scientific Research Applications
Polymorphism and Crystallization
- The polymorphism of diglycerides like 2,3-Dipalmitoleoyl-sn-glycerol has been extensively studied, revealing distinct thermal behavior and structural properties in optically active forms compared to optically inactive forms. These studies involve techniques like X-ray diffraction, IR spectroscopy, Raman spectroscopy, and differential scanning calorimetry, contributing to a deeper understanding of their crystalline structures and behaviors (Shannon et al., 2010).
Phase Behavior and Binary Mixtures
- Research on the binary phase behavior of similar diglycerides has shed light on the crystallization process of oils like palm oil, showing the importance of these diglycerides in determining the physical properties of the oil. The studies use methods like differential scanning calorimetry and X-ray diffraction, offering insights into the thermodynamic and kinetic aspects of the diglycerides and their mixtures (Zhang et al., 2007).
Chemoenzymatic Synthesis
- The chemoenzymatic synthesis of diacylglycerols, including 2,3-Dipalmitoleoyl-sn-glycerol, has been developed, highlighting an efficient methodology for producing these compounds. This approach involves sequential enzymatic acylation, inversion, and hydrolysis steps, opening new possibilities for the production and application of these substances in various fields (Guanti et al., 2004).
Enantiomeric Separation
- The enantiomeric separation of asymmetric triacylglycerols, including forms of 2,3-Dipalmitoleoyl-sn-glycerol, has been achieved using recycle high-performance liquid chromatography. This advancement allows for the detailed study and application of each enantiomer in research and potentially in industry, depending on the specific properties and activities of each form (Nagai et al., 2011).
properties
Product Name |
2,3-Dipalmitoleoyl-sn-glycerol |
|---|---|
Molecular Formula |
C35H64O5 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m1/s1 |
InChI Key |
HSQHRRHRYJNSOC-BFEVMTRQSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)
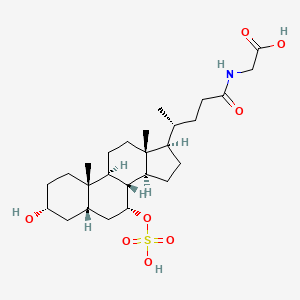
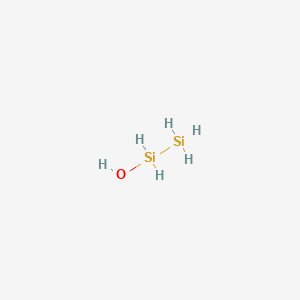
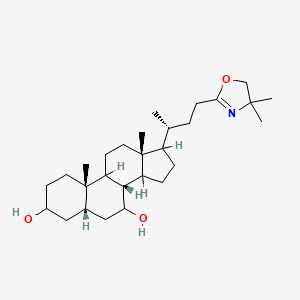
![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)
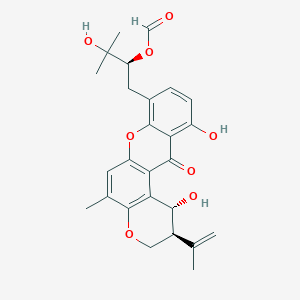
![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
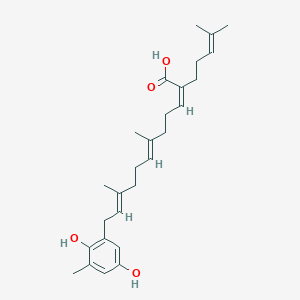
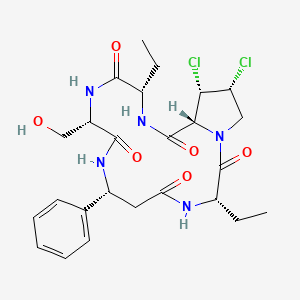
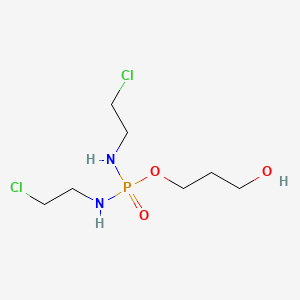

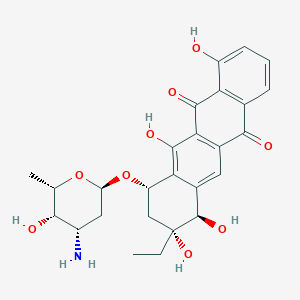
![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)